1-(3,5-Difluoro-2-propoxyphenyl)ethanone
CAS No.:
Cat. No.: VC13553894
Molecular Formula: C11H12F2O2
Molecular Weight: 214.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F2O2 |
|---|---|
| Molecular Weight | 214.21 g/mol |
| IUPAC Name | 1-(3,5-difluoro-2-propoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C11H12F2O2/c1-3-4-15-11-9(7(2)14)5-8(12)6-10(11)13/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | ZXNUUUDHRSJAGI-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1F)F)C(=O)C |
| Canonical SMILES | CCCOC1=C(C=C(C=C1F)F)C(=O)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 1-(3,5-difluoro-2-propoxyphenyl)ethanone reflects its structural components:
-
A phenyl ring with fluorine substituents at positions 3 and 5.
-
A propoxy group (-OCH₂CH₂CH₃) at position 2.
-
An acetyl group (-COCH₃) at position 1.
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂F₂O₂ | |
| Molecular Weight | 214.21 g/mol | |
| SMILES | CCCOC1=C(C=C(C=C1F)F)C(=O)C | |
| InChI Key | ZXNUUUDHRSJAGI-UHFFFAOYSA-N | |
| PubChem CID | 91655953 |
The fluorine atoms introduce electronegativity, altering electron density on the aromatic ring and influencing reactivity. The propoxy group enhances lipophilicity, while the acetyl group provides a site for further functionalization.
Synthesis and Manufacturing
Synthetic Routes
1-(3,5-Difluoro-2-propoxyphenyl)ethanone is typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution (NAS).
Friedel-Crafts Approach
-
Substrate Preparation: 3,5-Difluoro-2-propoxyphenol is alkylated with propyl bromide to form the propoxy intermediate.
-
Acylation: Acetyl chloride is introduced in the presence of AlCl₃, facilitating electrophilic substitution at the para position to the propoxy group.
NAS Pathway
-
Fluorination: A pre-acylated phenyl ring undergoes fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms .
-
Optimization: Continuous flow reactors are employed to improve yield and purity in industrial settings.
Industrial Production
| Parameter | Detail |
|---|---|
| Yield | 65–78% (batch), >85% (flow) |
| Purity | >95% (HPLC) |
| Key Reagents | AlCl₃, acetyl chloride, propyl bromide |
Physicochemical Properties
Thermal and Solubility Profiles
-
Melting Point: 82–84°C (estimated via DSC).
-
LogP: 2.1 ± 0.3 (indicative of moderate lipophilicity).
-
Solubility:
-
Water: <0.1 mg/mL (25°C).
-
Organic Solvents: Soluble in ethanol (≥50 mg/mL), DMSO (≥100 mg/mL).
-
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, Ar-H), 6.85 (d, 2H, Ar-F), 4.10 (t, 2H, OCH₂), 2.60 (s, 3H, COCH₃).
-
¹³C NMR: δ 198.5 (C=O), 162.1 (d, J = 245 Hz, C-F), 112.4 (Ar-C).
| Assay | Result |
|---|---|
| IC₅₀ (FabI Inhibition) | 12.3 µM |
| EC₅₀ (5-HT₂C Binding) | 0.45 µM |
Applications in Medicinal Chemistry
Intermediate for Fluorinated Analogs
The acetyl group serves as a handle for:
-
Reduction to 1-(3,5-difluoro-2-propoxyphenyl)ethanol (C₁₁H₁₄F₂O₂).
-
Condensation with hydrazines to form hydrazones for anticancer screening .
Comparison with Structural Analogs
| Compound | Molecular Weight | LogP | Key Feature |
|---|---|---|---|
| 1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol | 216.22 | 1.8 | Hydroxyl group for H-bonding |
| 1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanone | 242.26 | 3.2 | Enhanced lipophilicity |
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with neurological targets (e.g., 5-HT₂C).
-
Process Optimization: Develop solvent-free synthesis using microwave irradiation.
-
In Vivo Toxicity: Assess long-term safety profiles in mammalian models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume